molecular formula C13H19ClN2 B13632306 2-Chloro-3-((3,5-dimethylpiperidin-1-yl)methyl)pyridine

2-Chloro-3-((3,5-dimethylpiperidin-1-yl)methyl)pyridine

Cat. No.: B13632306
M. Wt: 238.75 g/mol
InChI Key: PTUZUSKZJWCWPK-UHFFFAOYSA-N
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Description

2-Chloro-3-((3,5-dimethylpiperidin-1-yl)methyl)pyridine is a chemical compound with the molecular formula C13H19ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-((3,5-dimethylpiperidin-1-yl)methyl)pyridine typically involves the reaction of 2-chloropyridine with 3,5-dimethylpiperidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-((3,5-dimethylpiperidin-1-yl)methyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products.

Scientific Research Applications

2-Chloro-3-((3,5-dimethylpiperidin-1-yl)methyl)pyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound may be used in studies involving biological systems to understand its effects and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-((3,5-dimethylpiperidin-1-yl)methyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methylpyridine
  • 3-Chloro-2-methylpyridine
  • 2-Chloro-4-methylpyridine

Comparison

Compared to similar compounds, 2-Chloro-3-((3,5-dimethylpiperidin-1-yl)methyl)pyridine is unique due to the presence of the 3,5-dimethylpiperidin-1-yl group. This structural feature may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H19ClN2

Molecular Weight

238.75 g/mol

IUPAC Name

2-chloro-3-[(3,5-dimethylpiperidin-1-yl)methyl]pyridine

InChI

InChI=1S/C13H19ClN2/c1-10-6-11(2)8-16(7-10)9-12-4-3-5-15-13(12)14/h3-5,10-11H,6-9H2,1-2H3

InChI Key

PTUZUSKZJWCWPK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)CC2=C(N=CC=C2)Cl)C

Origin of Product

United States

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